N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide
Description
N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide is a synthetic compound featuring a pyrrolidinone core (5-oxopyrrolidin-3-yl) linked to a 4-methoxyphenyl group and a 2,6-dimethylmorpholine carboxamide moiety. The 4-methoxyphenyl group may enhance lipophilicity and metabolic stability, while the morpholine carboxamide could influence solubility and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-12-9-20(10-13(2)25-12)18(23)19-14-8-17(22)21(11-14)15-4-6-16(24-3)7-5-15/h4-7,12-14H,8-11H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLYRFGQYFRLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the yield and minimizing impurities .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide bond between the morpholine and pyrrolidine moieties is susceptible to hydrolysis under acidic or basic conditions. This reaction generates a carboxylic acid and an amine, depending on reaction conditions:
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Acid-catalyzed hydrolysis : Produces a carboxylic acid and an amine hydrochloride salt.
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Base-catalyzed hydrolysis : Yields a carboxylate salt and a primary amine.
This reactivity is consistent with amide hydrolysis patterns observed in similar piperidine and morpholine derivatives .
Nucleophilic Attack on the Pyrrolidine Ketone
The 5-oxopyrrolidine group (a cyclic ketone) reacts with nucleophiles such as alcohols, amines, or Grignard reagents. This reactivity is analogous to carbonyl chemistry in simpler ketones:
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Addition reactions : Nucleophiles attack the carbonyl carbon, forming hemiacetal or imine intermediates.
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Condensation reactions : Cross-aldol or Mannich reactions could occur if additional reactive sites (e.g., α-hydrogens) are present.
Demethylation of the 4-Methoxyphenyl Group
The methoxy group on the phenyl ring may undergo demethylation under strong acidic conditions (e.g., HBr in acetic acid), yielding a phenolic hydroxyl group. This reaction is common for methoxy-substituted aromatic systems, though specific examples in the provided sources are not explicitly documented.
Electrophilic Substitution on the Aromatic Ring
The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution. Potential reactions include:
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Nitration : Substitution at the para position relative to the methoxy group.
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Alkylation/Friedel-Crafts : Introduction of alkyl groups at the para position.
Data Table: Key Reactions and Conditions
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Amide hydrolysis (acidic) | HCl, reflux | Carboxylic acid + amine hydrochloride |
| Amide hydrolysis (basic) | NaOH, heat | Carboxylate salt + primary amine |
| Nucleophilic attack (ketone) | Grignard reagents, alcohols | Carbonyl adducts or imine derivatives |
| Demethylation | HBr, acetic acid, heat | Phenolic hydroxyl group |
| Electrophilic substitution | NO₂⁺, AlCl₃, alkyl halides | Para-substituted aromatic derivatives |
Research Findings and Mechanistic Insights
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Amide Stability : Amide bonds in similar compounds (e.g., piperidine derivatives) exhibit pH-dependent hydrolysis, with basic conditions favoring deprotonation and cleavage .
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Cyclization Potential : While not directly observed in this compound, related amide derivatives undergo cyclization under specific conditions (e.g., formation of bicyclic scaffolds) .
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Biological Implications : The 4-methoxyphenyl group and ketone functionality may influence binding affinity to biological targets, as seen in factor Xa inhibitors with similar motifs .
Scientific Research Applications
Anticoagulant Activity
One of the prominent applications of this compound is its role as an anticoagulant. Research indicates that derivatives of similar structures exhibit potent inhibition of factor Xa, a critical enzyme in the coagulation cascade. For instance, modifications to the carboxamido linker in related compounds have shown improved pharmacokinetic profiles and selectivity for factor Xa inhibition, suggesting that N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide could be optimized for similar therapeutic effects .
Anticancer Properties
Studies have indicated that compounds with similar structural motifs can exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. The incorporation of the pyrrolidinone moiety may enhance the compound's ability to interact with cellular targets associated with cancer progression .
Neuroprotective Effects
There is emerging evidence that compounds containing morpholine and pyrrolidine structures may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are mechanisms through which these compounds may exert their protective effects .
Case Study 1: Factor Xa Inhibition
A study focusing on the optimization of factor Xa inhibitors highlighted the importance of structural modifications in enhancing potency and selectivity. The synthesis of a series of compounds based on this compound demonstrated promising results in vitro, with one derivative showing IC50 values comparable to established anticoagulants like apixaban .
Case Study 2: Anticancer Activity
In a preclinical study assessing the anticancer potential of novel derivatives, a compound structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with 4-Methoxyphenyl and Oxo Groups
Compound Class: N-(1-(4-Methoxyphenyl)-3-oxo-propenyl)benzamide Derivatives
- Example: N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide (3a–g) Key Features: These compounds share the 4-methoxyphenyl group and a ketone (oxo) functionality but replace the pyrrolidinone-morpholine system with a propenyl-benzamide scaffold. Synthesis: Synthesized via condensation of 4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one with sulfamoylphenyl amines in acetic acid/sodium acetate .
Compound Class: 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide
- Example: Derivatives from Journal of Chemical and Pharmaceutical Research (2017) Key Features: Incorporates a 3-oxomorpholino group and a pyrazole-carboxamide scaffold. Synthesis: Prepared via condensation of aromatic aldehydes with 5-amino-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide in isopropyl alcohol with acetic acid catalysis . Comparison: The 3-oxomorpholino group mirrors the morpholine carboxamide in the target compound but lacks the 2,6-dimethyl substitution, which may reduce steric hindrance and affect binding affinity.
Functional Analogues with Sulfonamide/Carboxamide Moieties
Compound Class: CB2-Selective Bis-Sulfones
- Example: Sch225336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide) Key Features: Contains a 4-methoxyphenyl sulfonyl group and a sulfonamide backbone. Biological Activity: Acts as a CB2 cannabinoid receptor inverse agonist with high selectivity over CB1 receptors . Comparison: Unlike the target compound’s carboxamide linkage, Sch225336 uses sulfonamide groups, which may enhance receptor binding through stronger hydrogen-bond acceptor properties.
Compound Class: Formoterol-Related Intermediates
- Example: USP Formoterol Related Compound C (N-(2-Hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl)acetamide fumarate) Key Features: Combines a 4-methoxyphenylpropan-2-yl amino group with a β-hydroxyphenylacetamide structure. Application: Intermediate in β2-adrenergic agonist synthesis . Comparison: The aminoethyl side chain diverges from the target compound’s morpholine carboxamide, suggesting distinct pharmacological targets (bronchodilation vs.
Research Findings and Implications
- Structural Insights : The 4-methoxyphenyl group is a recurring motif in bioactive compounds, enhancing membrane permeability and metabolic stability. Its combination with carboxamide or sulfonamide groups modulates target engagement .
- Biological Potential: While direct pharmacological data for the target compound are absent in the provided evidence, structural parallels to CB2 modulators (e.g., Sch225336) and antimalarial pyrazole derivatives suggest possible applications in neuropharmacology or infectious disease .
Biological Activity
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide is a synthetic organic compound that has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O4 |
| Molar Mass | 354.4 g/mol |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 588.7 ± 50.0 °C (Predicted) |
| pKa | 11.30 ± 0.20 (Predicted) |
The structure includes a pyrrolidinone ring, a methoxyphenyl group, and a morpholine moiety, which contribute to its biological activity and pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of specific enzymes and receptors.
The compound's mechanism of action is primarily linked to its interactions with biological macromolecules, including:
- Enzyme Inhibition: The compound has been studied for its ability to inhibit factor Xa, an important enzyme in the coagulation cascade. This inhibition can lead to anticoagulant effects, making it a candidate for therapeutic applications in preventing thrombosis .
- Receptor Binding: It may also interact with various receptors involved in pain and inflammation pathways, although specific receptor targets require further investigation .
Pharmacological Effects
The pharmacological effects observed in studies include:
- Anticoagulant Activity: The compound demonstrates significant potency against factor Xa, suggesting potential use in anticoagulation therapy .
- Anti-inflammatory Properties: Preliminary studies indicate that it may possess anti-inflammatory effects, although more detailed research is needed to confirm these findings .
Study on Factor Xa Inhibition
A study focused on the optimization of compounds similar to this compound revealed that modifications to the carboxamido linker improved the pharmacokinetic profile and maintained high potency against factor Xa. This study highlights the compound's potential as an effective anticoagulant agent .
Toxicological Assessment
Toxicological assessments have indicated that while the compound exhibits beneficial biological activities, it also poses certain risks. For instance:
Q & A
Q. What are the established synthetic routes for N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step routes involving pyrrolidinone and morpholine carboxamide intermediates. A typical approach includes:
Pyrrolidinone Core Formation : Cyclization of 4-methoxyphenyl glycine derivatives using carbodiimide-mediated coupling .
Morpholine Carboxamide Coupling : Reacting the pyrrolidinone intermediate with 2,6-dimethylmorpholine-4-carbonyl chloride under basic conditions (e.g., triethylamine in DCM) .
- Key Challenges : Steric hindrance at the morpholine carboxamide coupling step may reduce yields.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | EDCI, DCM, RT | 65–70 | |
| 2 | TEA, DCM, 0°C→RT | 50–55 |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxyphenyl (δ 3.8–4.0 ppm for OCH3), pyrrolidinone carbonyl (δ 170–175 ppm), and morpholine protons (δ 3.5–4.2 ppm) .
- HRMS : Confirm molecular weight (C21H27N3O4, theoretical [M+H]+: 410.2075) .
- IR : Peaks at 1650–1680 cm⁻¹ (C=O stretching) .
Advanced Research Questions
Q. How can researchers optimize the cyclization step during synthesis to improve yield?
- Methodological Answer :
- Catalyst Screening : Palladium-catalyzed reductive cyclization (e.g., Pd(OAc)₂ with formic acid derivatives) enhances regioselectivity and reduces side products .
- Solvent Optimization : Replace DCM with THF or DMF to stabilize intermediates .
- Temperature Control : Gradual warming from 0°C to RT minimizes decomposition.
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂ | DMF | 75 | |
| None (EDCI) | DCM | 65 |
Q. How to resolve discrepancies in crystallographic data when determining the compound’s structure?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution X-ray data to model twinning or disorder .
- Validation Tools : Check R-factor convergence (target < 0.05) and electron density maps for missing atoms.
- Comparative Analysis : Cross-validate with NMR/IR data to confirm functional groups .
| Parameter | Value | Reference |
|---|---|---|
| R-factor (final) | 0.039 | |
| Twinning Fraction | 0.32 |
Q. How to address conflicting results in the compound’s solubility and bioavailability predictions?
- Methodological Answer :
- Computational Modeling : Use QSAR to correlate substituent effects (e.g., 4-methoxyphenyl vs. 3-methoxyphenyl analogs) with solubility .
- In Silico ADMET : SwissADME or pkCSM predictors to assess logP (target < 3) and intestinal permeability .
| Analog (R-group) | logP | Solubility (µg/mL) |
|---|---|---|
| 4-OCH3 | 2.8 | 12.5 |
| 3-OCH3 | 3.1 | 8.2 |
Q. What in vitro assays are recommended to assess the compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence polarization assays .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
| Assay Type | Protocol | Reference |
|---|---|---|
| Kinase Inhibition | ADP-Glo™ Kinase Assay System | |
| Cytotoxicity | MTT, 48h incubation, λ = 570 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
